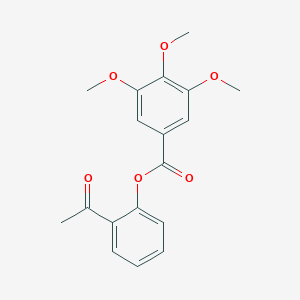

2-Acetylphenyl 3,4,5-trimethoxybenzoate

Description

2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a natural polyphenol abundant in plants such as Phyllanthus emblica (amla). The compound is synthesized via a two-step process: (1) methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by (2) Steglich esterification with 4-hydroxyacetophenone to introduce the 2-acetylphenyl moiety . This modification enhances lipophilicity and bioavailability compared to the parent gallic acid, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research .

Properties

CAS No. |

6959-89-3 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

(2-acetylphenyl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |

InChI Key |

BCNJEUILUMOKPS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Other CAS No. |

6959-89-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of 3,4,5-Trimethoxybenzoate Esters

Key Observations:

Substituent Lipophilicity : Linear or branched alkyl chains (e.g., butyl, isopentyl) improve membrane permeability compared to polar groups (e.g., acetamido), enhancing antiproliferative activity .

Aromaticity : Fused aromatic systems (e.g., naphthalene in compound 11) increase π-π stacking interactions with biological targets, boosting potency .

Steric Effects : Bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .

Functional Group Impact: Aminoalkyl chains (e.g., dimethylamino in ) confer unique pharmacological profiles (e.g., antispasmodic effects) but complicate formulation due to poor salt stability .

Triazole and Oxazole Derivatives

Triazole-linked analogs (e.g., 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles) exhibit enhanced antiproliferative activity via tubulin inhibition. The geometric angle (αABC ≈ 109.5°) between the A (trimethoxyphenyl), B (triazole), and C (aryl) rings mimics the conformation of SMART, a potent antitubulin agent, enabling comparable bioactivity . In contrast, oxazole derivatives (e.g., ) show lower potency, likely due to reduced conformational flexibility .

Physicochemical Properties

- Solubility: Methyl 3,4,5-trimethoxybenzoate () serves as a model for phase-trafficking studies due to its neutral polarity. In contrast, 2-acetylphenyl and aminoalkyl derivatives exhibit lower aqueous solubility, necessitating prodrug strategies .

- Stability : this compound demonstrates greater hydrolytic stability compared to acetamidophenyl analogs, as confirmed by DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.